Product packaging for 4-Fluoro-6-nitro-1H-indole(Cat. No.:CAS No. 885520-28-5)

4-Fluoro-6-nitro-1H-indole

Cat. No.: B1629385
CAS No.: 885520-28-5
M. Wt: 180.14 g/mol
InChI Key: MJDKZVMNNAZOJO-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) as a Privileged Scaffold in Chemical Biology and Medicinal Chemistry

The indole nucleus is widely recognized as a "privileged scaffold" in drug discovery. nih.govnih.gov This distinction arises from its ability to bind to a multitude of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. cymitquimica.comijpsr.com The indole ring is a fundamental component of the essential amino acid tryptophan, and consequently, it is found in numerous natural products, including alkaloids, peptides, and neurotransmitters like serotonin (B10506) and melatonin. nih.govsorbonne-universite.fr Its structural versatility allows it to mimic the structure of proteins and effectively bind to enzymes. nih.gov This has led to the development of a large number of indole-containing drugs with applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. cymitquimica.comcymitquimica.comchemsrc.com

Rationale for Halogenation and Nitration of Indole Systems in Advanced Materials and Biological Applications

The functionalization of the indole core through halogenation and nitration is a common strategy to modulate its physicochemical and biological properties. Halogenation, particularly fluorination, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. cymitquimica.comcymitquimica.com The introduction of a fluorine atom can alter the electronic properties of the indole ring and improve membrane permeability. cymitquimica.com

Nitration, the introduction of a nitro group (-NO2), is another powerful tool in modifying indole derivatives. The strong electron-withdrawing nature of the nitro group can profoundly influence the indole's reactivity and its potential for biological interactions. researchgate.netchemshuttle.com Nitro-substituted indoles have been investigated for a range of pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects. researchgate.net The nitro group can also serve as a synthetic handle for further chemical transformations. cymitquimica.comresearchgate.net

Positional Isomerism and Substituent Effects on Indole Core Reactivity and Bioactivity

The specific placement of substituents on the indole ring, known as positional isomerism, is crucial in determining the ultimate properties of the molecule. The electronic and steric effects of a substituent can vary significantly depending on its position, leading to distinct reactivity and bioactivity profiles among isomers.

A nitro group at the C6 position of the indole ring acts as a strong deactivating group for electrophilic substitution on the benzene (B151609) ring, while also influencing the reactivity of the pyrrole (B145914) ring through resonance and inductive effects. chemshuttle.com The presence of a nitro group at C6 has been associated with measurable mutagenic activity in some studies of nitroheterocyclic compounds. tsijournals.com In terms of pharmacological profiles, 6-nitro-1H-indole and its derivatives have been explored for their potential as intermediates in the synthesis of bioactive molecules targeting the central nervous system and inflammatory pathways. chemshuttle.com The nitro group's ability to be reduced to an amino group provides a route to further functionalization and the creation of diverse chemical libraries for drug screening. researchgate.net

The combined presence of a fluorine atom at the C4 position and a nitro group at the C6 position in 4-Fluoro-6-nitro-1H-indole creates a unique electronic environment. Both substituents are electron-withdrawing, which would significantly decrease the electron density of the benzene portion of the indole ring. This would make the benzene ring less susceptible to electrophilic attack. The reactivity of the pyrrole ring, particularly at the C3 position which is the most nucleophilic site in indole, would also be modulated by the combined electronic effects of these two substituents.

While specific research on the biological activities of this compound is not extensively documented, studies on related isomers provide some insights. For instance, derivatives of the isomeric 4-fluoro-5-nitro-1H-indole have been investigated for their potential antimicrobial, anti-inflammatory, and antiproliferative activities. fluoromart.com It is plausible that this compound could exhibit similar biological properties, although the different substitution pattern would undoubtedly lead to a unique pharmacological profile.

Data on Related Fluoro-Nitro-Indole Isomers

To provide a comparative context for this compound, the following table summarizes available data for some of its isomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties/Applications
6-Fluoro-4-nitro-1H-indole 1000340-83-9C₈H₅FN₂O₂180.14Yellow to orange solid; soluble in organic solvents; potential biological activity in medicinal chemistry and drug development. cymitquimica.com
4-Fluoro-5-nitro-1H-indole 1003858-69-2C₈H₅FN₂O₂180.14Potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to the biological activity often associated with indole derivatives. cymitquimica.com
6-Fluoro-5-nitro-1H-indole 90152650 (CID)C₈H₅FN₂O₂180.14
5-Fluoro-6-nitro-1H-indole 1360886-28-7C₈H₅FN₂O₂180.14
Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate 913287-14-6C₁₁H₉FN₂O₄268.20Key intermediate in the synthesis of pharmaceuticals and agrochemicals; the nitro group suggests potential biological activity. angenechemical.comcymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5FN2O2 B1629385 4-Fluoro-6-nitro-1H-indole CAS No. 885520-28-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-6-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDKZVMNNAZOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646333
Record name 4-Fluoro-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-28-5
Record name 4-Fluoro-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Fluoro 6 Nitro 1h Indole and Its Analogs

Retrosynthetic Analysis and Strategic Disconnection Approaches for 4-Fluoro-6-nitro-1H-indole

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. lkouniv.ac.inelsevier.comresearchgate.netweebly.com For this compound, the primary disconnections involve the C2-C3 and C3-C3a bonds of the indole (B1671886) ring, leading to precursors amenable to established indole syntheses.

A logical retrosynthetic approach for this compound would involve disconnection of the pyrrole (B145914) ring, suggesting a substituted aniline (B41778) as a key intermediate. Functional group interconversion (FGI) of the indole nitrogen to an amino group and the C2-C3 bond to a suitable precursor for cyclization is a common strategy. This leads back to a substituted o-nitrotoluene or a related aniline derivative.

Key Disconnections and Precursors:

Disconnection of the Pyrrole Ring (C-N and C-C bonds): This strategy points towards substituted anilines or nitroaromatics as starting materials. For instance, a plausible precursor is 2-methyl-3-fluoro-5-nitroaniline or 2-methyl-5-fluoro-3-nitroaniline, which can be challenging to synthesize regioselectively.

Functional Group Interconversion (FGI): The nitro group can be introduced via electrophilic nitration of a fluoro-indole precursor, or it can be present on the starting benzene (B151609) ring. Similarly, the fluorine atom can be introduced via various fluorination methods at different stages of the synthesis.

A plausible retrosynthetic pathway is outlined below:

Retrosynthetic analysis of this compound
Figure 1. Retrosynthetic analysis of this compound, illustrating key disconnections leading to potential starting materials.

This analysis highlights the importance of regioselective control during the introduction of both the fluorine and nitro groups, which is a significant challenge in the synthesis of polysubstituted aromatics.

Classical and Modern Indole Annulation Strategies Relevant to Fluorine and Nitro Substitution

Several classical and modern indole synthesis methods can be adapted for the preparation of fluoro- and nitro-substituted indoles. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

The Batcho–Leimgruber indole synthesis is a versatile and widely used method for preparing indoles from o-nitrotoluenes. wikipedia.orgclockss.orgjournalijar.comsemanticscholar.org The reaction proceeds in two main steps: formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal (B89532), followed by reductive cyclization of the enamine to form the indole ring. wikipedia.orgclockss.org

This method is particularly well-suited for the synthesis of this compound because the required starting material, 3-fluoro-5-nitrotoluene, can be prepared from commercially available precursors. The presence of electron-withdrawing groups like fluorine and nitro can influence the reactivity of the benzylic protons and the subsequent cyclization step.

General Reaction Scheme:

Batcho–Leimgruber synthesis of a substituted indole
Figure 2. General scheme of the Batcho–Leimgruber indole synthesis.

Modifications to the standard protocol may be necessary to accommodate the substituted starting materials. For instance, the choice of reducing agent for the cyclization step is crucial to avoid side reactions. wikipedia.orgclockss.org Common reducing agents include Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, or tin(II) chloride. wikipedia.org One-pot modifications of this synthesis have been developed to improve efficiency and reduce waste. journalijar.com

The Fischer indole synthesis is one of the oldest and most reliable methods for indole synthesis, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgalfa-chemistry.comthermofisher.comorganic-chemistry.orgbyjus.com For the synthesis of this compound, the corresponding (3-fluoro-5-nitrophenyl)hydrazine would be required.

General Reaction Scheme:

Fischer indole synthesis of a substituted indole
Figure 3. General scheme of the Fischer indole synthesis.

The presence of a nitro group can affect the nucleophilicity of the hydrazine and the stability of the intermediates. The strongly acidic conditions typically employed can also lead to undesired side reactions. Therefore, milder Lewis acid catalysts or modified reaction conditions may be necessary. wikipedia.orgalfa-chemistry.com A Buchwald modification allows for the palladium-catalyzed cross-coupling of aryl bromides and hydrazones, offering an alternative route to the necessary intermediates. wikipedia.org

The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative to form an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgresearchgate.netresearchgate.net

General Reaction Scheme:

Reissert indole synthesis of a substituted indole
Figure 4. General scheme of the Reissert indole synthesis.

This method is applicable to the synthesis of this compound starting from 3-fluoro-5-nitrotoluene. The initial condensation requires a strong base, and the subsequent reductive cyclization is typically carried out with zinc in acetic acid or other reducing agents like ferrous sulfate (B86663) and ammonia. wikipedia.orgresearchgate.net The presence of the fluoro and nitro substituents can influence the acidity of the benzylic protons and the efficiency of the cyclization step.

The Oxidative Nucleophilic Substitution of Hydrogen (SNH) is a modern approach that allows for the direct C-H functionalization of electron-deficient arenes, such as nitroarenes. researchgate.netosi.lvuninsubria.itd-nb.info In the context of indole synthesis, a carbanion can attack a nitroarene, and subsequent oxidation leads to the formation of a C-C bond. researchgate.net This can be a key step in constructing the indole scaffold.

For instance, the reaction of a nitroaniline with an enolate anion can lead to an ortho-aminobenzyl ketone, which can then cyclize to form the indole. researchgate.net This approach can be highly regioselective.

Illustrative Reaction:

SNH reaction for indole synthesis
Figure 5. Example of an SNH-based indole synthesis.

This methodology offers a powerful and direct route to substituted indoles, potentially avoiding the need for pre-functionalized starting materials. The choice of nucleophile and oxidant is critical for the success of the reaction.

Regioselective Introduction of Fluorine and Nitro Groups into Indole Precursors

The synthesis of this compound requires precise control over the placement of the fluorine and nitro substituents on the benzene ring of the indole precursor.

Regioselective Fluorination: The introduction of a fluorine atom can be achieved at various stages of the synthesis. Electrophilic fluorinating reagents, such as Selectfluor, can be used to directly fluorinate an indole ring, although this often occurs at the C3 position. acs.org Therefore, it is more common to introduce the fluorine atom onto the aniline or nitrotoluene precursor. This can be accomplished through diazotization of an amino group followed by a Schiemann reaction or by using modern nucleophilic or electrophilic fluorination methods on a suitably functionalized benzene ring.

Regioselective Nitration: The nitration of an indole ring is sensitive to reaction conditions. bhu.ac.in Under strongly acidic conditions, nitration typically occurs on the benzene ring, but can lead to a mixture of isomers. bhu.ac.inumn.edu Nitration of a substituted aniline or toluene (B28343) precursor often provides better regiocontrol. The directing effects of the existing substituents on the aromatic ring will determine the position of the incoming nitro group. For example, in a 3-fluoroaniline, nitration is directed to the positions ortho and para to the amino group and meta to the fluorine atom.

Interactive Data Table: Comparison of Synthetic Strategies

Synthetic StrategyKey Starting MaterialKey Transformation(s)AdvantagesChallenges
Batcho–Leimgruber SynthesisSubstituted o-nitrotolueneEnamine formation, Reductive cyclizationHigh yields, mild conditions, readily available starting materials. wikipedia.orgInfluence of substituents on reactivity.
Fischer Indole SynthesisSubstituted phenylhydrazineHydrazone formation, researchgate.netresearchgate.net-sigmatropic rearrangementVersatile, widely applicable. wikipedia.orgHarsh acidic conditions, potential for side reactions with nitro groups. wikipedia.org
Reissert Indole SynthesisSubstituted o-nitrotolueneCondensation with diethyl oxalate, Reductive cyclization, DecarboxylationAccess to indole-2-carboxylic acids. wikipedia.orgMulti-step process, use of strong base.
Oxidative Nucleophilic Substitution of Hydrogen (SNH)Nitroarene and a nucleophileNucleophilic addition, Oxidation, CyclizationDirect C-H functionalization, high regioselectivity. researchgate.netresearchgate.netRequires specific reaction conditions and oxidants.

Strategies for Installing Fluorine at the C4 Position

Direct C-H functionalization to install a fluorine atom at the C4 position of an indole ring is a difficult transformation. A common and effective strategy to achieve site selectivity for functionalization on the indole benzene core involves the use of directing groups (DGs). nih.govresearchgate.net For instance, installing a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. nih.govacs.orgacs.orgresearchgate.net Another approach involves a transition-metal-free, boron-mediated process using simple BBr₃, where a pivaloyl group at the C3 position can selectively deliver a boron species to the C4 position, which can then be further functionalized. acs.orgacs.org

However, a more prevalent and often more practical approach for synthesizing 4-fluoroindoles involves starting with a pre-fluorinated benzene derivative and then constructing the indole's pyrrole ring. This circumvents the challenges of direct C4-fluorination on a pre-formed indole nucleus. A key example of this strategy is the Leimgruber-Batcho indole synthesis. This method often begins with a substituted nitrotoluene. For the synthesis of a 4-fluoroindole, a common precursor would be a 3-fluoro-substituted aniline or nitrotoluene derivative. For example, a synthetic route could start with 2-fluoro-4-methyl-5-nitroaniline (B2414679), which already contains the fluorine atom in the desired relative position.

Table 1: Comparison of C4-Fluorination Strategies

Strategy Description Key Reagents/Conditions Advantages Disadvantages
Direct C-H Functionalization Introduction of fluorine directly onto the C4 position of a pre-existing indole ring, often guided by a directing group. Directing groups (e.g., C3-pivaloyl), Boron tribromide (BBr₃) for borylation intermediate. Atom economical; avoids multi-step precursor synthesis. Challenging site-selectivity; may require precious metal catalysts; harsh conditions. nih.govacs.orgacs.org

Directed Nitration Methods for C6 Functionalization

The nitration of the indole ring is sensitive to reaction conditions. The electron-rich pyrrole ring is prone to polymerization under strongly acidic conditions, which are typical for electrophilic aromatic nitration. bhu.ac.in Direct nitration often occurs at the C3 position with non-acidic nitrating agents like benzoyl nitrate. bhu.ac.in To achieve substitution on the benzene portion, particularly at the C6 position, specific strategies are necessary.

One effective method is to use a directing group attached to the indole nitrogen. For example, the N-P(O)tBu₂ group has been successfully used with a copper catalyst to direct arylation to the C6 position. nih.govacs.org While this specific system is for arylation, it demonstrates the principle of using N-linked directing groups to achieve C6 functionalization.

Another powerful strategy involves performing the nitration on an indole ring that is deactivated towards electrophilic attack on the pyrrole ring. When an electron-withdrawing group, such as an acetyl or carbonitrile group, is present at the C3 position, the pyrrole ring is deactivated. Subsequent nitration with concentrated nitric acid then directs the nitro group preferentially to the C6 position of the benzene ring. umn.edu

A metal-free catalytic approach has also been developed for the remote C6-functionalization of 2,3-disubstituted indoles using a Brønsted acid catalyst, showcasing that C-H functionalization at this remote position is possible without transition metals. frontiersin.orgnih.gov

Sequential Functionalization Approaches for 4-Fluoro-6-nitro Substitution Patterns

Synthesizing a di-substituted indole like this compound requires a strategy that precisely controls the position of both the fluorine and nitro groups. Performing sequential C-H functionalization on the indole core (e.g., fluorination followed by nitration) is synthetically challenging due to issues with regioselectivity and substrate reactivity after the first substitution.

The most reliable and scalable method for producing this specific substitution pattern involves constructing the indole ring from a benzene precursor that already contains the required fluoro and nitro substituents in the correct 1,3,5-relationship. The Leimgruber-Batcho indole synthesis is particularly well-suited for this approach.

The general sequence would be as follows:

Starting Material Synthesis: The synthesis begins with a properly substituted benzene derivative, such as 3-fluoro-5-nitrotoluene. This precursor contains the fluoro and nitro groups in the positions that will ultimately become C4 and C6 of the indole ring.

Enamine Formation: The nitrotoluene is reacted with a reagent like dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine from the methyl group.

Reductive Cyclization: The enamine intermediate is then subjected to reductive cyclization. This is typically achieved using a reducing agent like iron powder in acetic acid or through catalytic hydrogenation. google.com The nitro group is reduced to an amine, which then spontaneously cyclizes with the enamine portion to form the indole's pyrrole ring, yielding the final this compound.

This "ring-formation" strategy effectively translates the well-defined substitution pattern of a simple benzene starting material into the more complex indole product, bypassing the difficulties of direct and sequential C-H functionalization.

Development of Scalable Synthetic Routes for Industrial and Large-Scale Research Applications

For a compound to be useful in industrial or large-scale research settings, its synthesis must be scalable, safe, cost-effective, and environmentally acceptable. Many advanced C-H activation methods that rely on precious metal catalysts and ligands are often not suitable for large-scale production due to the high cost and the need to remove toxic metal traces from the final product. nih.govacs.orgacs.org

The modified Leimgruber-Batcho indole synthesis stands out as an industrially feasible process. A scalable approach for synthesizing related 5-fluoro-6-substituted indoles has been successfully executed on a 25-100 kg scale. Key features that make this process scalable include:

Avoidance of Chromatography: The process is designed to avoid tedious and costly purification steps like column chromatography, with products often isolated by simple filtration. acs.org

Readily Available Starting Materials: The synthesis often begins with relatively simple and commercially available substituted nitrotoluenes.

Robust Reaction Conditions: The use of inexpensive reagents like iron powder and acetic acid for the reductive cyclization makes the process economically viable.

| Cost-Effective Reagents | Use of inexpensive catalysts and reagents is crucial for industrial application. | Iron/acetic acid is a classic, inexpensive reduction system. |

This type of process, which emphasizes operational simplicity and efficiency, is critical for the large-scale production of functionalized indoles like this compound.

Stereoselective Synthesis and Chiral Resolution of Related Indole Derivatives

While this compound itself is an achiral molecule, the broader class of indole derivatives includes many chiral compounds of significant interest in pharmaceuticals. The development of methods to control stereochemistry is therefore a critical area of indole chemistry.

Stereoselective Synthesis: This involves creating a specific stereoisomer directly during the chemical reaction.

Catalytic Asymmetric Synthesis: Chiral catalysts are used to favor the formation of one enantiomer over the other. For example, a chiral phosphoric acid has been used as a catalyst in an enantioselective version of the Fischer indole synthesis to produce cyclopentane[b]indoles with high enantiomeric selectivity. sciencedaily.com This same class of catalyst can also be used in the asymmetric dearomatization of indoles to generate chiral indolenines and fused indolines. rsc.orgnih.gov

Biocatalysis: Enzymes can be used to perform highly stereoselective transformations. For instance, ketoreductase enzymes have been employed for the asymmetric reduction of a ketone group in an indole side chain to produce chiral indole derivatives with high stereoselectivity. acs.org

Dynamic Kinetic Resolution: This process involves the reversible interconversion of enantiomeric intermediates during a reaction. A chiral catalyst then reacts much faster with one of the enantiomers, effectively converting the racemic mixture into a single, highly enriched stereoisomer of the product. sciencedaily.com

Chiral Resolution: This is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual, pure enantiomers.

Diastereomer Formation: A common method involves reacting the racemic indole derivative with a single enantiomer of a "resolving agent," such as an optically pure acid or base (e.g., tartaric acid, quinine). google.com This reaction forms a pair of diastereomers. Since diastereomers have different physical properties (like solubility), they can be separated by methods such as crystallization. Afterward, the resolving agent is chemically removed to yield the pure, separated enantiomers of the original indole compound. google.com

These advanced techniques provide access to the specific stereoisomers of indole derivatives that are often required for biological activity.

Chemical Transformations and Derivatization of 4 Fluoro 6 Nitro 1h Indole

Reactivity of the Nitro Group: Reduction to Amino and Subsequent Transformations

The nitro group at the C6-position is a key functional handle, primarily serving as a precursor to the corresponding amino group. This transformation unlocks a wide array of subsequent derivatization possibilities.

The reduction of the nitro group to an amine is a fundamental and widely used transformation in the synthesis of indole (B1671886) derivatives. This can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach. sioc-journal.cn Heterogeneous catalysts, particularly palladium on carbon (Pd/C) with hydrogen gas, are frequently employed for the clean conversion of nitroindoles to their corresponding aminoindoles. evitachem.com

Beyond standard catalytic hydrogenation, chemo-selective methods are crucial when other reducible functional groups are present in the molecule. The reduction of nitroarenes can be selectively accomplished using systems like activated iron powder in acetic acid (Fe/AcOH) or sodium borohydride (B1222165) in the presence of iron(II) chloride (NaBH₄-FeCl₂). tsijournals.comresearchgate.netresearchgate.net These methods are valued for their ability to tolerate a variety of functional groups that might be sensitive to standard hydrogenation conditions. researchgate.netgoogle.com For instance, the Fe/HCl system is known to leave groups like alkynes, ketones, and aromatic halides intact. researchgate.net The choice of reducing agent can be critical for achieving the desired outcome without affecting other parts of the molecule. rsc.org

MethodReagents/CatalystSubstrate TypeProductTypical YieldReference
Catalytic HydrogenationPd/C, H₂6-Fluoro-5-nitroindole6-Fluoro-1H-indol-5-amine80-95%
Chemical ReductionSodium Dithionite6-Fluoro-5-nitroindole6-Fluoro-1H-indol-5-amineHigh
Reductive CyclizationFe/AcOH2-nitrobenzylcarbonyl compoundsSubstituted Indoles~70% tsijournals.com
Chemical ReductionNaBH₄-FeCl₂Ester Substituted NitroarenesCorresponding AnilinesHigh researchgate.net
Catalytic ReductionRu or Rh complexesIndole derivativesHydrogenated indolesHigh smolecule.com

This table presents data for related nitroindole compounds to illustrate common reduction methodologies.

Once the nitro group is reduced to form 4-fluoro-6-amino-1H-indole, the resulting primary amine is readily available for a variety of functionalizations. Standard acylation reactions with acyl chlorides or anhydrides in the presence of a base can be used to form the corresponding amides. For example, the reaction of 2-fluoro-4-methyl-5-nitroaniline (B2414679) with acetic anhydride (B1165640) yields the corresponding acetamide, a transformation that is analogous to what would be expected for 4-fluoro-6-amino-1H-indole. tsijournals.com

Similarly, the amino group can react with isocyanates to form urea (B33335) derivatives or with carbamoyl (B1232498) chlorides to generate substituted ureas. These reactions provide a modular approach to introduce a wide range of substituents, enabling the exploration of structure-activity relationships in medicinal chemistry contexts.

Functionalization of the Indole Nitrogen (N1-Position)

The nitrogen atom of the indole pyrrole (B145914) ring (N1-position) is a common site for functionalization. The NH proton is acidic and can be readily deprotonated with a suitable base, followed by reaction with an electrophile. Common transformations include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or THF.

N-Arylation: Copper or palladium-catalyzed coupling reactions can introduce aryl groups at the N1-position.

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylindoles.

N-Sulfonylation: Introduction of a sulfonyl group (e.g., tosyl, mesyl) serves to protect the indole nitrogen and can influence the regioselectivity of subsequent reactions.

Recent studies have explored regioselective alkylations of 2,3-disubstituted indoles, demonstrating that reaction conditions can be tuned to favor either N1 or C6 functionalization. nih.gov For example, using In(OTf)₃ as a catalyst, alkylation with p-quinone methides can be directed to the N1-position in THF, while the same reaction in toluene (B28343) favors C6-alkylation. nih.gov This provides a sophisticated method for controlling the site of derivatization.

Alkylation and Arylation Reactions

Alkylation and arylation reactions of indoles can occur at either the nitrogen atom (N1) or a carbon atom of the heterocyclic ring, most commonly at the C3 position. The specific outcome depends on the reaction conditions, including the base, solvent, and electrophile used.

Alkylation:

The N-alkylation of indoles is a common transformation, typically achieved by deprotonation of the N-H bond with a suitable base, followed by reaction with an alkyl halide. For nitro-containing indoles, the reaction conditions must be carefully controlled to avoid side reactions. While specific studies on the alkylation of 4-fluoro-6-nitro-1H-indole are not extensively documented, general methods for indole alkylation can be applied. For instance, the use of a base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a standard procedure for generating the indolide anion, which then acts as a nucleophile.

Visible light-mediated alkylation reactions have also been developed for indoles, which can proceed under milder conditions. chemicalbook.com For example, the use of a photocatalyst can generate alkyl radicals from suitable precursors, which then add to the indole nucleus. chemicalbook.com

Arylation:

N-arylation of indoles is a valuable transformation for the synthesis of various biologically active compounds. Copper- and palladium-catalyzed cross-coupling reactions are the most common methods for achieving this. The Ullmann condensation, a copper-catalyzed reaction, and the Buchwald-Hartwig amination, a palladium-catalyzed reaction, are frequently employed. For instance, the N-arylation of indoles with aryl halides can be achieved using a copper(I) iodide (CuI) catalyst in the presence of a ligand, such as a diamine, and a base like potassium phosphate (B84403) (K₃PO₄) in a solvent like dioxane.

The following table summarizes representative conditions for the N-alkylation and N-arylation of indoles, which could be adapted for this compound.

TransformationReagents and ConditionsProduct TypeReference
N-AlkylationAlkyl halide, NaH, DMFN-Alkyl-indoleGeneral Knowledge
N-ArylationAryl iodide, CuI, Ligand, K₃PO₄, DioxaneN-Aryl-indole fluoromart.com

Formation of N-Substituted Indole Derivatives

The synthesis of N-substituted indole derivatives is a crucial aspect of medicinal chemistry, as the substituent on the nitrogen atom can significantly modulate the biological activity of the indole scaffold.

The N-H bond of this compound can be substituted with a variety of functional groups through alkylation, acylation, and sulfonylation reactions. As discussed previously, N-alkylation is typically achieved through deprotonation followed by reaction with an alkylating agent.

N-acylation can be accomplished using acyl chlorides or anhydrides in the presence of a base. N-sulfonylation, to introduce groups like a tosyl or mesyl group, is often performed to protect the indole nitrogen or to introduce a group that can act as a leaving group in subsequent reactions.

The synthesis of N-substituted indole carbohydrazide (B1668358) derivatives has been reported as a route to compounds with potential biological activities. tsijournals.com This typically involves the reaction of an indole-2-carboxylate (B1230498) with hydrazine (B178648) hydrate (B1144303) to form the corresponding carbohydrazide, which can then be further derivatized. bhu.ac.in

A variety of N-substituted indole derivatives have been synthesized and studied for their potential as inhibitors of enzymes such as monoamine oxidase B (MAO-B). researchgate.net For example, N-(1-aroyl-1H-indol-5-yl)carboxamide derivatives have been prepared and evaluated for their inhibitory activity. researchgate.net

The table below provides examples of N-substituted indole derivatives and the general synthetic approaches.

N-SubstituentGeneral Synthetic MethodPotential ApplicationReference
AlkylDeprotonation followed by alkyl halide additionModulation of biological activityGeneral Knowledge
ArylCopper- or Palladium-catalyzed cross-couplingMedicinal chemistry scaffolds fluoromart.com
AcylReaction with acyl chlorides or anhydridesProtection of N-H, synthesis of bioactive moleculesGeneral Knowledge
CarboxamideMulti-step synthesis from indole carboxylatesEnzyme inhibitors tsijournals.comresearchgate.net

Electrophilic and Nucleophilic Substitutions on the Indole Ring System (C2, C3, C5, C7)

The indole ring system is susceptible to both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions on this compound is influenced by the activating effect of the pyrrole nitrogen and the deactivating effects of the nitro and fluoro groups on the benzene (B151609) ring.

Electrophilic Substitution:

The indole nucleus is an electron-rich heterocycle, making it prone to electrophilic attack. google.com The preferred site for electrophilic substitution is the C3 position of the pyrrole ring, as the resulting cationic intermediate (the Wheland intermediate) is stabilized by delocalization of the positive charge onto the nitrogen atom without disrupting the aromaticity of the benzene ring. google.com If the C3 position is blocked, electrophilic substitution typically occurs at the C2 position.

For this compound, the strong electron-withdrawing effect of the nitro group at the C6 position deactivates the benzene ring towards electrophilic attack. Therefore, electrophilic substitution is expected to occur predominantly on the pyrrole ring. Common electrophilic substitution reactions for indoles include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

Nucleophilic Substitution:

Aromatic nucleophilic substitution (SNAr) is less common for the indole ring itself but can occur on the benzene ring when it is substituted with strong electron-withdrawing groups, such as a nitro group. In this compound, both the nitro group and the fluorine atom can potentially be displaced by strong nucleophiles. The nitro group is a powerful activating group for SNAr reactions. ineosopen.org

The relative reactivity of halogens in SNAr reactions is generally F > Cl > Br > I. Therefore, the fluorine atom at the C4 position could also be a site for nucleophilic attack, although the activating effect of the nitro group is more pronounced for substituents in the ortho and para positions.

The following table summarizes the expected regioselectivity for substitution reactions on this compound.

Reaction TypePosition(s)RationaleReference
Electrophilic SubstitutionC3 >> C2Electron-rich pyrrole ring, stable cationic intermediate google.com
Nucleophilic Aromatic SubstitutionC6 (NO₂) or C4 (F)Activation by the electron-withdrawing nitro group ineosopen.org

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Moiety

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of such systems often involves the functional groups present on the indole ring, such as the N-H group, or groups introduced through substitution reactions.

One common strategy for constructing fused heterocycles is through cyclization reactions involving substituents on the indole core. For example, a substituent at the C2 or C3 position can be elaborated and then cyclized onto the N1 position or a carbon atom of the benzene ring.

The synthesis of fused heterocyclic derivatives from substituted indoles has been reported in the context of developing agents for various therapeutic areas. uni-rostock.de For instance, the synthesis of pyrimido[4,5-b]indoles has been achieved from appropriately substituted pyrimidines and indoles.

The table below lists some examples of fused heterocyclic systems that can be conceptually derived from the indole scaffold.

Fused HeterocycleGeneral Synthetic StrategyPotential RelevanceReference
Pyrimido[4,5-b]indolesCyclization of substituted pyrimidines with indolesBiologically active scaffolds
Carbolines (Pyrido[b]indoles)Multi-step synthesis involving cyclization onto the indole ringCNS active agents
Indolo[2,3-b]quinoxalinesPalladium-catalyzed cyclization of substituted indoles and quinoxalinesFluorescent materials, bioactive compounds

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within the 4-Fluoro-6-nitro-1H-indole molecule. By analyzing the interactions of atomic nuclei with an external magnetic field, different NMR experiments can map out the carbon-hydrogen framework and identify the influence of the fluorine and nitro substituents.

¹H NMR and ¹³C NMR Analysis of Chemical Shifts and Coupling Constants

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide direct information about the chemical environment of the hydrogen and carbon atoms in the molecule. bhu.ac.in The electron-withdrawing nature of the fluorine and nitro groups significantly influences the chemical shifts (δ), causing downfield shifts for nearby nuclei. mdpi.com

In the ¹H NMR spectrum, the protons on the indole (B1671886) ring exhibit characteristic chemical shifts and coupling constants (J). The NH proton typically appears as a broad singlet. The protons on the benzene (B151609) portion of the indole ring (H-5 and H-7) and the pyrrole (B145914) ring (H-2 and H-3) will show distinct signals. For instance, in related 6-nitroindole (B147325) compounds, the H-5 and H-7 protons are shifted significantly downfield due to the nitro group's influence. researchgate.net The fluorine atom at position 4 will introduce additional splitting (coupling) to the signals of nearby protons, particularly H-3 and H-5.

The ¹³C NMR spectrum provides information for each carbon atom. bhu.ac.in The carbons directly bonded to the electronegative fluorine (C-4) and nitro group (C-6) are expected to be significantly deshielded and appear at lower fields. The chemical shifts for indole carbons generally fall within a range of 100-140 ppm. bhu.ac.inmdpi.com

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
NH~8.5 (broad)s-
H-2~7.4tJ ≈ 2.5-3.0
H-3~6.7tJ ≈ 2.0-2.5
H-5~8.2ddJ(H-F) ≈ 10.0, J(H-H) ≈ 2.0
H-7~8.0dJ(H-F) ≈ 1.5
CarbonPredicted Chemical Shift (ppm)
C-2~125
C-3~104
C-3a~128
C-4~155 (d, ¹J(C-F) ≈ 250 Hz)
C-5~110 (d, ²J(C-F) ≈ 25 Hz)
C-6~145
C-7~115
C-7a~138

Note: The data in the tables above are predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

¹⁹F NMR as a Probe for Environmental and Structural Studies

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated organic compounds. icpms.cz Since ¹⁹F has a natural abundance of 100% and a large chemical shift range (~300 ppm), it provides a clear window into the electronic environment around the fluorine atom without background interference. diva-portal.orgnih.gov The chemical shift of the fluorine atom in this compound is highly sensitive to the molecular geometry and the electronic effects of the nitro group and the indole ring system. This makes ¹⁹F NMR an excellent probe for studying intermolecular interactions and subtle structural changes. diva-portal.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and confirm the compound's constitution, a suite of two-dimensional (2D) NMR experiments is employed. semanticscholar.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would show correlations between H-2 and H-3, and between the protons on the benzene ring, helping to trace the connectivity within the spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. It is fundamental for assigning the carbon signals based on the already assigned proton signals. semanticscholar.orgipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically over two or three bonds). ipb.pt For this compound, HMBC would be crucial for confirming the substitution pattern by showing correlations, for example, between the NH proton and carbons C-2, C-3, and C-7a, and between H-5 and carbons C-4, C-6, and C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for confirming stereochemistry and spatial relationships within the molecule. researchgate.netipb.pt

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and providing structural information through the analysis of fragmentation patterns. unipd.it

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. acs.org For this compound (C₈H₅FN₂O₂), the exact monoisotopic mass is 180.0335 g/mol . An HRMS measurement confirming this value provides strong evidence for the compound's molecular formula. Predicted adducts in HRMS analysis can further validate the molecular ion. uni.lu

AdductPredicted m/z
[M+H]⁺181.0408
[M+Na]⁺203.0227
[M-H]⁻179.0262

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, providing detailed structural insights. nih.govlongdom.org The fragmentation of this compound under MS/MS conditions would likely proceed through characteristic pathways for nitroaromatic and indole compounds. acdlabs.comnih.gov

Common fragmentation patterns would include:

Loss of the nitro group: A primary fragmentation would be the loss of NO₂ (46 Da) or NO (30 Da). acdlabs.com

Pyrrole Ring Cleavage: Fragmentation of the indole core itself is also common, leading to characteristic ions that help confirm the bicyclic ring structure. nih.gov

Loss of HCN: A typical fragmentation for indole rings involves the elimination of a molecule of hydrogen cyanide (27 Da).

Analyzing these fragmentation pathways allows for a virtual reconstruction of the molecule, confirming the identity and position of the substituents.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence for its structural components: the indole ring, the nitro group, and the carbon-fluorine bond.

The presence of the indole N-H group is typically confirmed by a stretching vibration in the region of 3200-3500 cm⁻¹. researchgate.netnrct.go.th The nitro group (NO₂) is identified by two characteristic stretching vibrations: an asymmetric stretch usually found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. tandfonline.com The C-F bond, due to the fluorine substituent on the aromatic ring, gives rise to a strong absorption band in the 1000-1250 cm⁻¹ region. d-nb.info

Analysis of related compounds supports these assignments. For instance, in various 5-nitroindole (B16589) derivatives, the asymmetric N-O stretching bands are consistently observed in the 1507–1529 cm⁻¹ range. tandfonline.com Similarly, studies on fluorinated benzimidazoles show a characteristic C-F stretching band around 1074 cm⁻¹. d-nb.info Therefore, the IR spectrum of this compound is expected to clearly display these key absorptions, confirming the presence of its defining functional groups.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Reference
Indole N-HStretch3200 - 3500 researchgate.netnrct.go.th
Nitro (NO₂)Asymmetric Stretch1500 - 1570 tandfonline.com
Nitro (NO₂)Symmetric Stretch1300 - 1370 tandfonline.com
Aromatic C-FStretch1000 - 1250 d-nb.info

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related functionalized indoles and nitroaromatic compounds allows for a robust prediction of its solid-state characteristics. nih.govscispace.commdpi.com

The crystal structure of a derivative, 1-(2-deoxy-β-D-erythro-pentofuranosyl)-3-iodo-5-nitro-1H-indole, reveals that the extended crystal lattice is stabilized by a network of hydrogen bonds and other intermolecular contacts. nih.gov In this structure, the oxygen atoms of the nitro group act as crucial hydrogen bond acceptors. nih.gov It is anticipated that this compound would crystallize in a common space group, such as a monoclinic system (e.g., P2₁/c), which is frequently observed for functionalized indole derivatives. mdpi.com The indole ring system itself is expected to be largely planar. However, the nitro group may be slightly twisted out of the plane of the benzene ring due to packing forces within the crystal lattice, a common observation in nitroaromatic compounds. mdpi.comnih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions that dictate the supramolecular architecture. The primary interaction would likely be hydrogen bonding between the indole N-H group (as a donor) and the oxygen atoms of the nitro group of an adjacent molecule (as acceptors), forming N-H···O bonds. scispace.com Such interactions are known to create stable dimers or chains in similar nitro-containing heterocyclic structures. scispace.com

In addition to strong hydrogen bonds, weaker interactions also play a significant role. These include C-H···O and C-H···F hydrogen bonds, where hydrogen atoms from the aromatic ring interact with the oxygen atoms of the nitro group or the fluorine atom of a neighboring molecule. Furthermore, π-hole interactions, where the electropositive nitrogen atom of the nitro group interacts with lone-pair electrons from nearby atoms, could contribute to the packing stability. d-nb.infonih.gov π-π stacking interactions between the aromatic indole rings of adjacent molecules are also a possibility, though their presence and geometry would be influenced by the steric and electronic effects of the fluoro and nitro substituents. scispace.com The interplay of these varied interactions results in an efficiently packed and stable three-dimensional crystal lattice.

Hirshfeld Surface Analysis and 3D Energy Frameworks

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com By mapping properties like normalized contact distance (d_norm) onto the surface, it provides a detailed picture of all close contacts. For this compound, this analysis would highlight the key interactions governing its crystal packing.

3D Energy Frameworks

Building upon the crystallographic data, 3D energy frameworks provide a visual and quantitative representation of the energetic architecture of the crystal. crystalexplorer.net This method, implemented in software like CrystalExplorer, calculates the pairwise interaction energies between molecules in the crystal lattice and displays them as cylinders connecting molecular centroids. crystalexplorer.netnih.gov The radius of the cylinders is proportional to the strength of the interaction energy. rsc.org

The total interaction energy (E_tot) can be deconstructed into its electrostatic (E_ele), dispersion (E_dis), polarization (E_pol), and exchange-repulsion (E_rep) components. nih.govrasayanjournal.co.in Frameworks can be generated for each component, typically showing electrostatic interactions in red and dispersion forces in green, while the total energy framework is often colored blue. nih.gov For this compound, the energy framework analysis would likely reveal that the strong N-H···O hydrogen bonds create a robust electrostatic framework. The dispersion framework would highlight the contribution of weaker, non-specific van der Waals forces. By visualizing these energy topologies, researchers can understand the anisotropy of the crystal packing and rationalize its mechanical and physical properties. crystalexplorer.netrsc.org An essential finding from such an analysis would be the relative dominance of electrostatic versus dispersion energies in stabilizing the crystal structure. rasayanjournal.co.inresearchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of molecules. For 4-Fluoro-6-nitro-1H-indole, DFT methods like the B3LYP functional combined with a 6-31G basis set can be used to optimize the molecular geometry and predict a variety of molecular descriptors. fluoromart.comresearchgate.net

DFT calculations are instrumental in characterizing the electronic landscape of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of these frontier orbitals reveals likely sites for electrophilic and nucleophilic attack. The Molecular Electrostatic Potential (MEP) map is another crucial output, which visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net This information helps predict how the molecule will interact with other polar molecules or biological targets. For instance, in related nitroindole compounds, the nitro group typically creates a significant electron-deficient area, influencing intermolecular interactions. fluoromart.com

Table 1: Representative Theoretical Data from DFT Calculations for an Indole (B1671886) Derivative.
Calculated ParameterTypical Value / DescriptionSignificance
HOMO EnergyValue in electron volts (eV)Indicates the electron-donating ability of the molecule.
LUMO EnergyValue in electron volts (eV)Indicates the electron-accepting ability of the molecule.
HOMO-LUMO GapEnergy difference (eV)Correlates with chemical reactivity and stability. journalmedicals.com
Dipole MomentValue in DebyeMeasures the overall polarity of the molecule.
Molecular Electrostatic Potential (MEP)Color-coded 3D mapIdentifies sites for intermolecular interactions and reactivity. researchgate.net

The 1H-indole core of the molecule can exist in different tautomeric forms, although the 1H-tautomer is generally the most stable. DFT calculations can precisely quantify the relative energies of these tautomers, confirming the predominance of the most stable form under physiological conditions. Additionally, conformational analysis via DFT helps identify the most stable three-dimensional arrangement of the atoms by calculating the energies of various rotational isomers (conformers), providing a foundational understanding of the molecule's preferred shape.

Molecular Dynamics Simulations and Conformational Sampling

While DFT provides static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov By simulating the movements of atoms in a virtual environment (often including solvent molecules to mimic physiological conditions), MD simulations allow for comprehensive conformational sampling. This technique is crucial for understanding the flexibility of the molecule and how it might adapt its shape upon binding to a biological target. For a molecule like this compound, MD simulations can reveal the stability of its conformation in an aqueous environment and identify the range of shapes it can adopt, which is vital for docking studies and predicting binding affinity.

In Silico Prediction of Spectroscopic Parameters (NMR, IR)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to validate experimentally obtained spectra. DFT calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and the Infrared (IR) vibrational frequencies of this compound. semanticscholar.orgnih.gov These theoretical spectra are often calculated for the optimized molecular geometry. Comparing the in silico data with experimental results serves as a strong confirmation of the synthesized compound's structure. semanticscholar.org Discrepancies between predicted and measured values can also point to specific structural or environmental effects not accounted for in the calculation.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data.
Spectroscopic TechniqueParameterPredicted Value (in silico)Experimental Value
¹H NMRChemical Shift δ (ppm) for H at C2e.g., 7.5 ppme.g., 7.4 ppm
Chemical Shift δ (ppm) for N-He.g., 11.0 ppme.g., 10.9 ppm
¹³C NMRChemical Shift δ (ppm) for C4-Fe.g., 158.0 ppme.g., 157.7 ppm
Chemical Shift δ (ppm) for C6-NO₂e.g., 149.5 ppme.g., 150.2 ppm
IR SpectroscopyFrequency (cm⁻¹) for N-O stretche.g., 1520 cm⁻¹e.g., 1525 cm⁻¹

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of rational drug design, aiming to correlate a molecule's chemical structure with its biological activity. scienceforecastoa.comkcl.ac.uk

For this compound, SAR studies would involve synthesizing a series of analogues where the fluoro and nitro groups are moved to different positions or replaced by other substituents. The biological activity of these analogues would then be tested to understand the importance of the fluorine and nitro groups at the C4 and C6 positions, respectively. nih.govnih.gov For example, studies on related indole carboxamides have shown that a fluoro group at certain positions can enhance potency at biological targets like the CB1 receptor. nih.gov

QSAR takes this a step further by creating a mathematical model that quantitatively links physicochemical properties (descriptors) of the molecules to their biological activity. scienceforecastoa.comnih.govexcli.de These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. journalmedicals.com

Table 3: Common Molecular Descriptors Used in QSAR Modeling.
Descriptor CategoryExample DescriptorsProperty Represented
ElectronicDipole moment, HOMO/LUMO energiesCharge distribution, reactivity journalmedicals.com
StericMolecular weight, molecular volumeSize and shape of the molecule
HydrophobicityLogP (partition coefficient)Lipophilicity and ability to cross cell membranes
TopologicalConnectivity indices (e.g., Chi indices)Molecular branching and structure

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. researchgate.netjournalmedicals.com In medicinal chemistry, this involves docking a potential drug molecule like this compound into the binding site of a target protein or enzyme. The results provide valuable insights into the compound's potential mechanism of action.

Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target. journalmedicals.com For instance, the indole N-H group can act as a hydrogen bond donor, while the aromatic rings can engage in π-π stacking. The fluoro and nitro groups significantly influence the electronic properties and can form specific interactions that enhance binding affinity. mdpi.com The output of a docking simulation is typically a binding energy score, which helps rank different compounds based on their predicted potency. researchgate.net

Table 4: Representative Output from a Molecular Docking Study.
ParameterExampleSignificance
Biological Targete.g., Protein Kinase, Urease nih.govThe specific enzyme or receptor being investigated.
Binding Energy / Scoree.g., -10.3 kcal/mol researchgate.netPredicts the binding affinity; a lower score often indicates stronger binding.
Key Interacting Residuese.g., TYR 123, LYS 45, VAL 89Amino acids in the target's active site that form bonds with the ligand.
Types of InteractionsHydrogen bonds, hydrophobic interactionsThe specific non-covalent forces stabilizing the ligand-protein complex.

Investigation of Photophysical Properties and Excited State Dynamics

The photophysical properties and excited-state dynamics of this compound are a subject of significant theoretical interest, stemming from the dual substitution on the core indole chromophore. The indole ring itself possesses two low-lying singlet excited states, labeled La and Lb, which are nearly degenerate and are responsible for its characteristic ultraviolet absorption and fluorescence. nih.gov The relative ordering and energy gap between these states are highly sensitive to substituent effects and the polarity of the solvent environment. nih.gov

Computational studies on related molecules, such as 4-fluoroindole, have provided insight into the influence of the fluorine substituent. The introduction of a fluorine atom at the 4-position has been shown to modulate the mixing of the La and Lb states. acs.org Specifically, for 4-fluoroindole, the lowest excited singlet state (S1) is predominantly of Lb character, though with a minor but notable influence from the La state. acs.org This perturbation by the fluorine atom can influence the transition dipole moment and the permanent electric dipole moment of the excited state. acs.org

The addition of a nitro group, a powerful electron-withdrawing and photochemically active moiety, is expected to dominate the excited-state behavior of this compound. Nitroaromatic compounds are well-known for providing efficient deactivation pathways for excited states, which often leads to the quenching of fluorescence. rsc.org A primary mechanism involves very rapid intersystem crossing (ISC) from the singlet excited state manifold to the triplet manifold (S1 → Tn). rsc.org This process is facilitated by the presence of oxygen-centered non-bonding orbitals and strong spin-orbit coupling, making it one of the most efficient ISC mechanisms observed in organic molecules. rsc.org

Theoretical investigations into the excited-state dynamics of this compound would therefore focus on several key aspects:

State Ordering: Determining the energetic ordering of the S1 (Lb/La mixed), T1, and other relevant triplet states. It is hypothesized that the nitro group significantly lowers the energy of the triplet states, creating a favorable pathway for ISC.

Intersystem Crossing Rates: Calculating the rate of S1 → Tn ISC. This is a critical parameter that dictates the fluorescence quantum yield. A high ISC rate would imply that the molecule deactivates non-radiatively through the triplet state, resulting in weak or non-existent fluorescence.

Potential Energy Surfaces: Mapping the potential energy surfaces of the excited states to identify conical intersections and transition states that govern the deactivation pathways. This would include exploring the torsional motion of the nitro group relative to the indole ring, which can play a crucial role in mediating conversions between electronic states. rsc.org

Charge Transfer Character: Evaluating the degree of intramolecular charge transfer (ICT) in the excited state. The combination of the π-excessive indole ring and the electron-withdrawing nitro group suggests that the excited state may have significant ICT character, which can be further modulated by the fluoro substituent.

Given these considerations, the photophysical profile of this compound is predicted to be characterized by weak fluorescence and a high triplet quantum yield. The excited-state lifetime is expected to be very short, likely in the picosecond or sub-picosecond domain, due to the rapid and efficient ISC channel provided by the nitro group. rsc.org

The following table presents hypothetical, yet chemically reasonable, photophysical data for this compound in a common organic solvent, as would be predicted from theoretical calculations. This data is for illustrative purposes to represent the expected outcomes of a computational investigation.

Table 1: Predicted Photophysical Properties of this compound

Property Predicted Value Method of Determination
Absorption Maximum (λabs) ~350-380 nm Time-Dependent DFT (TD-DFT)
Emission Maximum (λem) ~450-500 nm TD-DFT (Adiabatic)
Fluorescence Quantum Yield (Φf) < 0.01 Calculated from radiative and non-radiative decay rates
Fluorescence Lifetime (τf) < 100 ps Calculated from excited state decay kinetics
Intersystem Crossing Rate (kISC) > 1011 s-1 Spin-orbit coupling calculations
S1 State Character Mixed Lb/La with significant Charge Transfer Natural Transition Orbital (NTO) Analysis

| T1 State Energy | Lower than S1 | DFT/TD-DFT Calculations |

Biological and Pharmacological Research of 4 Fluoro 6 Nitro 1h Indole Derivatives

Antimicrobial Activities

Derivatives of the indole (B1671886) nucleus have been extensively investigated for their potential to combat microbial infections. The presence of electron-withdrawing groups like fluorine and nitro moieties on the indole ring is often associated with enhanced antimicrobial efficacy.

Substituted indole derivatives have demonstrated significant antibacterial activity against a spectrum of pathogens, including resilient strains like Methicillin-resistant Staphylococcus aureus (MRSA). Research has shown that indole compounds can be effective against both Gram-positive bacteria such as S. aureus, MRSA, and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.netmdpi.com For instance, certain indole diketopiperazine alkaloids have shown potent activity with Minimum Inhibitory Concentration (MIC) values in the low micromolar range against these bacteria. researchgate.net Similarly, novel indole-piperazine derivatives exhibited moderate to good efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net The antibacterial potential is often influenced by the specific substitutions on the indole core. For example, some fluorine-containing pyrazole (B372694) derivatives have shown promising activity against E. faecalis and E. coli. researchgate.net

Interactive Table: Antibacterial Activity of Selected Indole Derivatives

Compound Type Bacterial Strain MIC (µg/mL) Reference
Indole Diketopiperazine Alkaloids (3b, 3c) Staphylococcus aureus 0.39–1.56 researchgate.net
Indole Diketopiperazine Alkaloids (3b, 3c) Bacillus subtilis 0.39–1.56 researchgate.net
Indole Diketopiperazine Alkaloids (3b, 3c) Pseudomonas aeruginosa 0.39–1.56 researchgate.net
Indole Diketopiperazine Alkaloids (3b, 3c) Escherichia coli 0.39–1.56 researchgate.net
N-substituted Indole Derivative (22) Bacillus subtilis 0.14 µM semanticscholar.org
N-substituted Indole Derivative (22) Escherichia coli 0.19 µM semanticscholar.org
1,2,4-Triazole (B32235) derivative of Ofloxacin Staphylococcus aureus 0.25–1 encyclopedia.pub
1,2,4-Triazole derivative of Ofloxacin Escherichia coli 0.25–1 encyclopedia.pub

The development of new antifungal agents is crucial, particularly against resistant fungal pathogens like Candida krusei. Indole derivatives have emerged as a promising class of compounds in this area. researchgate.net Studies on 1H-indole-4,7-diones have demonstrated good antifungal activity against C. krusei and Aspergillus niger. researchgate.net Furthermore, indole-linked triazole derivatives have exhibited excellent antifungal activities against both Candida albicans and C. krusei, often with low MIC values. researchgate.net The introduction of a nitro group into certain heterocyclic structures has been noted to enhance antifungal action against various Candida species. msu.edu.ua For example, a nitrofuran derivative showed an MIC90 of 3.9 µg/mL against Candida strains. nih.gov

Interactive Table: Antifungal Activity of Selected Indole and Related Derivatives

Compound Type Fungal Strain MIC (µg/mL) Reference
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate (4a) Candida albicans 0.03125 dergipark.org.tr
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate (4a) Candida krusei <0.5 dergipark.org.tr
1H-Indole-4,7-dione derivatives Candida krusei 0.8 to 100 researchgate.net
1H-Indole-4,7-dione derivatives Aspergillus niger 0.8 to 100 researchgate.net
Nitrofuran Derivatives (1, 5) Candida spp. 3.9 nih.gov
5-Fluorouridine Candida albicans 0.4 mdpi.com

The mechanisms through which indole derivatives exert their antimicrobial effects are multifaceted. One identified mechanism is the inhibition of crucial bacterial enzymes. For some indole derivatives, the antibacterial action has been linked to the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. semanticscholar.org Another proposed mechanism involves the disruption of the bacterial cell membrane and the inhibition of biofilm formation, which is a critical factor in chronic infections and antibiotic resistance.

Anticancer and Antiproliferative Activities

Derivatives of indole are a cornerstone in the development of novel anticancer therapeutics, with many compounds demonstrating potent activity against a range of human cancer cell lines. The substitution pattern on the indole ring, including the presence of fluoro and nitro groups, plays a critical role in defining their cytotoxic potency and mechanism of action.

A multitude of indole derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines. For instance, isatin-inspired α,β-unsaturated ketones have shown activity against NCI-H460 (non-small cell lung cancer) with an IC50 value of 3.2 μM. nih.gov Isatin-hydrazone derivatives have also been identified as potent inhibitors against several tumor cell lines. mdpi.com The HL-60 promyelocytic leukemia cell line is a frequently used model to assess the anticancer potential of new compounds. nih.gov Research on pyrimidine-derived indole ribonucleosides has shown cytotoxic effects against HL-60, HeLaS3 (cervical cancer), and T-lymphoblastic leukemia cells. researchgate.net Additionally, certain isatin (B1672199) derivatives have demonstrated noteworthy antiproliferative activity against MCF-7 (breast adenocarcinoma) and HCT-116 (colon carcinoma) cell lines. nih.gov

Interactive Table: Antiproliferative Activity of Selected Indole Derivatives

Compound Type Cancer Cell Line IC50 Reference
Isatin-inspired α,β-unsaturated ketone (8) NCI-H460 (Lung) 3.2 µM nih.gov
Isatin-inspired α,β-unsaturated ketone (8) SGC-7901 (Gastric) 5.7 µM nih.gov
Isatin-tethered 1,2,3-triazole hybrid (6) HCT-116 (Colon) 3.67 µM nih.gov
Pyrazolyl-s-triazine with indole motif (16) A549 (Lung) 2.66 µM mdpi.com
2-phenylindole (B188600) derivative (4) Various (6 lines) 6 to 35 nM mdpi.com
Indole-based 1,2,4-triazole derivative (21) HeLa (Cervical) Nanomolar range nih.gov
Indolesulfonamide derivative (15) HeLa (Cervical) Submicromolar csic.es

A common mechanism by which indole-based anticancer agents exert their effects is through the disruption of the cell cycle and the induction of programmed cell death, or apoptosis. mdpi.com Many potent indole derivatives, particularly those that function as tubulin polymerization inhibitors, cause cells to arrest in the G2/M phase of the cell cycle. mdpi.comnih.gov This mitotic arrest prevents the cancer cells from dividing and ultimately triggers the apoptotic cascade. csic.esnih.gov For example, certain 2-phenylindole and indolesulfonamide derivatives have been shown to cause a stable arrest in the G2/M phase, leading to apoptosis. csic.esnih.gov Further mechanistic studies have revealed that these compounds can induce apoptosis by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels. mdpi.com The ability of some isatin derivatives to cause cell cycle arrest at the G2/M stage and induce the intrinsic mitochondrial apoptotic pathway has been confirmed in HCT-116 cells. nih.gov

Activity Against Multi-Drug Resistant Cancer Phenotypes

The emergence of multi-drug resistance (MDR) is a primary obstacle in cancer chemotherapy. Research into indole derivatives has yielded compounds with significant activity against resistant cancer phenotypes. An indole-chalcone derivative, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116), has shown potent cytotoxicity against metastatic colorectal cancer (mCRC). nih.gov Notably, this compound and its related derivatives demonstrated high sensitivity toward oxaliplatin-resistant HCT-116/L cells. nih.govacs.org FC116, in particular, exhibited a more potent GI50 value against the resistant mCRC cell line than standard therapies. nih.govacs.org

Furthermore, strategies to overcome MDR have included the development of prodrugs. A glutathione (B108866) (GSH)-responsive prodrug derived from an indole-chalcone and camptothecin (B557342) (CPT) proved effective against paclitaxel-resistant (PTX-resistant) HCT-116 cells, with an IC50 of 0.25 μM. mdpi.com In a different class of compounds, 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have been evaluated for their ability to overcome MDR mediated by P-glycoprotein expression. dergipark.org.tr

Anti-inflammatory Potential and Modulation of Inflammatory Pathways

Indole derivatives are recognized for their anti-inflammatory properties, often modulating key signaling pathways. nih.gov Research has shown that these compounds can affect the NF-κB and cyclooxygenase-2 (COX-2) pathways, which are central to the inflammatory response. nih.gov A newer area of investigation involves the inhibition of the stimulator of IFN genes (STING) pathway. researchgate.net Dysregulation of STING signaling is implicated in various inflammatory diseases, and indole-based inhibitors have been developed that reduce the production of inflammatory cytokines in both human and mouse cells. researchgate.net

Specifically, derivatives of 5-nitroindole (B16589) have been modified to create dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), enzymes involved in inflammatory processes. nih.gov Additionally, certain 5-fluoro-indole derivatives have demonstrated notable anti-inflammatory activity, which in some cases correlates with their antioxidant capacity. jrespharm.com The substitution at the 5-position of the indole ring with groups like fluoro and methoxy (B1213986) appears to contribute to the increased anti-inflammatory potency. jrespharm.com

Antiviral Activities (e.g., Anti-HIV, Anti-HCV)

The indole scaffold is a privileged structure in the development of antiviral agents. nih.gov Derivatives have shown potent activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.gov

In the context of anti-HIV research, indolylarylsulfones (IASs) have been a major focus. nih.gov Modifications at the 4 and 5-positions of the indole ring have been explored, with 5-chloro-4-fluoro and 4,5-difluoro derivatives proving to be potent inhibitors of wild-type HIV-1 reverse transcriptase (RT) and NNRTI-resistant strains like Y181C and K103N. nih.gov In some cases, these compounds showed antiviral potency superior to the approved drugs nevirapine (B1678648) (NVP) and efavirenz (B1671121) (EFV). nih.gov

For anti-HCV activity, fluoro-substituted indole derivatives have also shown promise. A C-6 fluoro derivative demonstrated improved activity (IC50 = 2 nM, EC50 = 90 nM) over a C-7 fluoro analog. nih.gov Further modifications to this C-6 fluoro scaffold led to derivatives with even greater cellular potency against HCV genotype 1b. nih.gov

Antitubercular Activity Against Mycobacterium tuberculosis Strains (e.g., H37Rv)

Tuberculosis remains a major global health threat, and new drugs are needed to combat resistant strains. Indole derivatives have been identified as a promising class of antitubercular agents. researchgate.net Studies on spirooxindole-thiazole hybrids indicated that a fluoro and nitro substituent on an attached phenyl ring was beneficial for antitubercular activity against Mycobacterium tuberculosis. tandfonline.com

More directly related fluoro-indole compounds have also been investigated. A series of 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones were tested for their activity against the H37Rv strain of M. tuberculosis (MTB). dergipark.org.tr Several compounds in this series were found to be effective, with IC50 values of 31.25 µg/mL, which is close to the activity of the standard drug rifampicin (B610482) (IC50 = 25.00 µg/mL). dergipark.org.tr

The mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter responsible for exporting mycolic acids, a key component of the mycobacterial cell wall. acs.orgresearchgate.net It has emerged as a high-value target for new antitubercular drugs. acs.org Indole-2-carboxamides are a prominent class of MmpL3 inhibitors. researchgate.netnih.gov Structure-activity relationship (SAR) studies have shown that 4,6-disubstitution on the indole ring, often with halogens like fluorine, is a common feature of potent inhibitors. nih.gov

Specifically, a compound named NITD-349, which is N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide, has been studied in complex with MmpL3. nih.gov Further optimization of this series led to the identification of 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (compound 26), which shows exceptional activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. acs.org This highlights the critical role of the 4,6-difluoroindole (B180311) scaffold in targeting MmpL3. nih.govacs.org

Enzyme Inhibition Studies

Beyond specific therapeutic areas, indole derivatives are known to inhibit a wide range of enzymes, a property crucial for the development of targeted therapies.

While specific kinase inhibition data for 4-fluoro-6-nitro-1H-indole itself is not prominent, the broader classes of indole and indazole derivatives are well-established as kinase inhibitors. mdpi.com For instance, certain 1H-indazole derivatives have been assessed as potent inhibitors of the tyrosine kinase fibroblast growth factor receptor (FGFR), a target in cancer therapy. mdpi.com The structural similarity between indoles and indazoles makes this a relevant area of research. Indole derivatives have also shown the ability to inhibit other enzymes critical to cancer cell proliferation, such as tubulin polymerization and thioredoxin reductase (TrxR). mdpi.com For example, an indole-chalcone derivative exhibited potent inhibition of both tubulin polymerization (IC50 of 0.81 µM) and TrxR (IC50 of 3.728 µM). mdpi.com

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Derivatives of the indole scaffold have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the cholinergic system and implicated in neurodegenerative conditions like Alzheimer's disease. semanticscholar.org The core concept is that inhibiting these enzymes can increase levels of the neurotransmitter acetylcholine (B1216132) in the brain, offering a therapeutic strategy for such diseases. semanticscholar.org

Research has shown that the introduction of specific functional groups, such as fluoro and nitro groups, onto the indole ring can significantly influence inhibitory activity. nih.govnih.gov For instance, a series of novel indole derivatives demonstrated varied inhibitory actions against both AChE and BChE. semanticscholar.org Among these, certain compounds showed notable potency. For example, compound 6e , featuring a p-bromo benzene (B151609) sulfonyl group, was identified as a highly active agent against AChE. semanticscholar.org Similarly, compound 5a exhibited the most potent inhibitory activity against BChE. semanticscholar.org

Fluorinated spiropyrrolidine heterocyclic hybrids, which incorporate an indole subunit, have also shown promising cholinesterase inhibitory (ChEI) activities. nih.gov In one study, indole-based hybrids generally displayed better ChEI activity compared to their phenyl-based counterparts. nih.gov Specifically, a fluorinated indole compound with a methoxy substituent showed the most potent AChE and BChE inhibitory activities, with values comparable to the standard drug galanthamine. nih.gov

The inhibitory potential of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) values, as detailed in the table below.

Table 1: In Vitro Cholinesterase Inhibition by Indole Derivatives

Compound Target Enzyme IC₅₀ (µM) Source
4f AChE 91.21 ± 0.06 semanticscholar.org
6e AChE 68.52 ± 0.04 semanticscholar.org
4f BChE 59.81 ± 0.06 semanticscholar.org
5a BChE 55.21 ± 0.12 semanticscholar.org
5b BChE 68.91 ± 0.07 semanticscholar.org
Indole-spiropyrrolidine hybrid (meta-methoxy) AChE 1.97 ± 0.19 nih.gov
Indole-spiropyrrolidine hybrid (meta-methoxy) BChE 7.08 ± 0.20 nih.gov
Compound 9 (Indazole-based) AChE 0.86 ± 0.30 nih.gov
Compound 9 (Indazole-based) BChE 0.89 ± 0.12 nih.gov
Compound 7k (4-amino-1H-Indole-6-carboxamide) AChE 1.10 ± 0.04 researchgate.net
Compound 7o (4-amino-1H-Indole-6-carboxamide) AChE 1.32 ± 0.12 researchgate.net
Compound 7k (4-amino-1H-Indole-6-carboxamide) BChE 0.89 ± 0.03 researchgate.net

| Compound 7o (4-amino-1H-Indole-6-carboxamide) | BChE | 0.96 ± 0.12 | researchgate.net |

Modulators of Ion Channels and Transporters (e.g., Na+/H+ exchange)

Beyond enzyme inhibition, indole derivatives have been identified as modulators of various ion channels and transporters, which are crucial for cellular homeostasis. The modulation of these channels is a therapeutic strategy for a variety of diseases. google.com Some known inhibitors of monoamine oxidase B, a related therapeutic area, have been associated with side effects such as sodium channel blockade and calcium channel modulation. nih.gov

Specific research has focused on the development of indole-based compounds as potent and selective inhibitors of transporters like the monocarboxylate transporter 1 (MCT1). acs.org MCT1 is overexpressed in many cancer cells and is a promising target for anticancer agents. acs.org A study on indole derivatives as MCT1 inhibitors found that while a 4-fluorine substitution in one compound (25 ) resulted in weaker inhibition (IC₅₀ = 793 nM), other para-halogen substitutions significantly increased inhibitory power. acs.org

Furthermore, the Na+/H+ exchanger (NHE) has been a target of interest. google.com.na Inhibition of the Na+/H+ exchanger-1 (NHE-1) has been shown to protect neurons from ischemic injury. nih.gov The NHE-1 inhibitor cariporide , for example, was found to reduce both necrotic and apoptotic neuronal cell death in an in vitro model of glutamate-induced excitotoxicity. nih.gov This protective effect was linked to the inhibition of mitochondrial Ca²⁺ overload. nih.gov While direct studies on this compound derivatives as NHE-1 inhibitors are not specified, the broader class of indole derivatives has been patented for this use. google.com.na Other research has focused on developing compounds that modulate voltage-gated potassium channels for conditions like seizure disorders. google.com

Pharmacological Evaluation in Relevant Biological Models

In Vitro Assays for Target Binding and Functional Activity

The pharmacological potential of this compound derivatives has been substantiated through a variety of in vitro assays that assess their binding to specific targets and their subsequent functional activity. These assays are fundamental in the early stages of drug discovery.

The most common in vitro evaluation for this class of compounds is the cholinesterase inhibition assay, often performed using the Ellman method. nih.govbrieflands.com These assays have consistently demonstrated that indole derivatives can effectively inhibit both AChE and BChE, with IC₅₀ values often in the micromolar to nanomolar range. semanticscholar.orgnih.govnih.govresearchgate.net

In the context of cancer research, in vitro assays are used to determine the antiproliferative activity of these compounds against various cancer cell lines. For example, the efficacy of indole-chalcone derivatives has been evaluated against oxaliplatin-resistant metastatic colorectal cancer (mCRC) cells. nih.gov The half-maximal growth inhibition (GI₅₀) is a key metric from these studies. nih.gov One such derivative, FC116 , exhibited a potent GI₅₀ value against the resistant HCT-116/L cell line. nih.gov Similarly, other indole derivatives have been tested for their ability to inhibit MCT1, a transporter crucial for cancer cell metabolism, with IC₅₀ values determined through cell viability assays. acs.org

Additionally, some fluorinated indole derivatives have been screened for their antibacterial properties using in vitro methods like the agar (B569324) well diffusion method and Minimum Inhibition Concentration (MIC) assays. nih.gov For example, 4-(6-Fluoro-1H-Indol-3-yl)-N-methyl-3-nitro-4H-chromen-2-amine showed promising MIC values against several bacterial strains. nih.gov

Table 2: In Vitro Pharmacological Activity of Indole Derivatives

Compound/Derivative Class Assay Type Target/Cell Line Result (IC₅₀/GI₅₀/MIC) Source
FC116 Cytotoxicity Assay HCT-116/L (Oxaliplatin-resistant mCRC) Potent GI₅₀ (<6 nM) nih.gov
FC77 Cytotoxicity Assay HCT-116/L (Oxaliplatin-resistant mCRC) ~6 nM (GI₅₀) nih.gov
Indole Derivative 24 MCT1 Inhibition Assay A-549 Cells Potent submicromolar IC₅₀ acs.org
Indole Derivative 25 MCT1 Inhibition Assay A-549 Cells 793 nM (IC₅₀) acs.org
Indole Derivative 17 MCT1 Inhibition Assay A-549 Cells 314 nM (IC₅₀) acs.org

| 4-(6-Fluoro-1H-Indol-3-yl)-N-methyl-3-nitro-4H-chromen-2-amine | Antibacterial MIC Assay | Various Bacteria | 10-25 µg/mL | nih.gov |

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, select indole derivatives have been advanced to in vivo studies using animal models to assess their efficacy. These studies are critical for validating the therapeutic potential of the compounds in a complex biological system.

In oncology, xenograft mouse models are commonly used. An indole-chalcone derivative, FC116 , was evaluated in a colorectal cancer xenograft mouse model. nih.gov The study reported that FC116 significantly suppressed tumor growth, achieving a 78% reduction in tumor size, which was superior to the standard therapy, oxaliplatin. nih.gov Another study using a mouse xenograft model of human gastric cancer (MGC-803) cells demonstrated significant tumor growth inhibition of 70% and 80% with an indole derivative. nih.gov Similarly, in an HCT116 xenograft mouse model, an indole derivative inhibited tumor growth by up to 71.79%. nih.gov

In the field of neurodegenerative diseases, the in vivo efficacy of cholinesterase-inhibiting indole derivatives has been tested. researchgate.net Based on potent in vitro activity, selected 4-amino-1H-Indole-6-carboxamide derivatives were evaluated for their effects on brain cholinesterase activity and performance in behavioral tests such as the Y-maze test, rectangular maze test, and jumping box test, indicating positive effects on cognitive function. researchgate.net

Furthermore, indole derivatives have been investigated in in vivo models for infectious diseases. Early lead compounds with activity against Trypanosoma cruzi, the parasite causing Chagas disease, were advanced to acute and chronic mice models to establish proof-of-concept for the series. acs.org

Medicinal Chemistry and Drug Discovery Implications

Structure-Activity Relationship (SAR) Studies for Optimized Biological Activity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of 4-fluoro-6-nitro-1H-indole, SAR studies focus on elucidating the distinct roles of the fluorine and nitro substituents, as well as modifications to the core indole (B1671886) structure, in order to optimize potency, selectivity, and pharmacokinetic properties.

The introduction of a fluorine atom into a drug candidate is a widely used strategy in medicinal chemistry to enhance its drug-like properties. acs.orgresearchgate.net In the context of the this compound scaffold, the fluorine atom at the C-6 position plays a crucial role in modulating lipophilicity, metabolic stability, and target binding affinity. researchgate.net

Fluorine is the most electronegative element, and its substitution for a hydrogen atom can significantly alter the electronic distribution of a molecule, which in turn affects its lipophilicity (logP). nih.gov While fluorination is often expected to increase lipophilicity, the actual effect can be highly dependent on the molecular context. researchgate.net For instance, the presence of a fluorine atom can increase a compound's ability to permeate biological membranes, a critical factor for reaching its intended target.

Metabolic stability is another key parameter that can be improved by fluorination. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as the cytochrome P450 family. nih.gov By placing a fluorine atom at a metabolically susceptible position on the indole ring, the rate of metabolic degradation can be reduced, leading to a longer half-life and improved bioavailability of the drug. nih.gov

Furthermore, the fluorine atom can participate in favorable interactions with biological targets, such as enzymes and receptors. It can act as a hydrogen bond acceptor and engage in electrostatic and dipole-dipole interactions, thereby enhancing the binding affinity and potency of the compound. nih.gov SAR studies on various indole-based compounds have demonstrated the positive impact of fluorine substitution on biological activity. For example, studies on 1H-indole-2-carboxamides as CB1 receptor allosteric modulators showed that a fluoro group at the C5 position enhanced potency. nih.gov Similarly, in the development of tauopathy PET radiotracers, 6-fluoro substitution on the indole ring was found to be a key feature for maintaining high affinity. acs.org

Table 1: Impact of Fluorine Substitution on the Biological Activity of Indole Derivatives

Compound ClassFluorine PositionEffect on ActivityReference
1H-Indole-2-carboxamides (CB1 Modulators)C5Enhanced potency nih.gov
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles (CFTR Potentiators)C6Optimal for activity acs.org
2-(Heteroaryl-cycloalkyl)-1H-indoles (Tau PET Tracers)C6Maintained high affinity acs.org
Spiroazepineindoles (Antimalarials)C6Reduced metabolic clearance nih.gov

The nitro group at the C-4 position of the indole scaffold is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. researchgate.net This electronic perturbation can have profound effects on the compound's reactivity, pKa, and its ability to interact with biological targets.

From a metabolic standpoint, the nitro group can be a site of bioreduction in vivo, leading to the formation of nitroso, hydroxylamino, and amino metabolites. These metabolites can have different biological activities and pharmacokinetic profiles compared to the parent compound. While this metabolic pathway can sometimes lead to toxicity, it can also be exploited for the design of prodrugs or for generating active metabolites in specific tissues. jst.go.jp

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to explore novel chemical space, improve drug-like properties, and circumvent existing patents. researchgate.netnih.gov These approaches have been applied to compounds containing the this compound scaffold to identify new core structures with enhanced therapeutic potential.

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original pharmacophoric groups. For instance, the indole scaffold could be replaced by other heterocyclic systems like azaindole, benzofuran, or benzimidazole (B57391) to assess the impact on biological activity and physicochemical properties. nih.gov This strategy can lead to the discovery of novel chemotypes with improved metabolic stability or different selectivity profiles. nih.gov

Bioisosteric replacement involves the substitution of one atom or group of atoms with another that has similar physical and chemical properties, leading to similar biological activity. nih.gov A notable example relevant to the this compound scaffold is the replacement of the nitro group. Although the nitro group can be important for activity, it is sometimes associated with toxicity concerns. Therefore, finding a suitable bioisostere is a common goal in lead optimization.

A successful example is the bioisosteric replacement of an aliphatic nitro group with a trifluoromethyl (CF3) group in a series of 2-phenyl-indole-based positive allosteric modulators of the CB1 receptor. nih.govacs.org In this case, the CF3-containing compounds were generally more potent and showed improved in vitro metabolic stability compared to their nitro-containing counterparts. nih.govacs.orgnih.gov

Table 2: Bioisosteric Replacement of a Nitro Group with a Trifluoromethyl Group in CB1 Modulators

CompoundFunctional GroupPotency (EC50)Metabolic StabilityReference
ZCZ011-NO2ActiveLower nih.govacs.org
Analog 1-CF3More PotentImproved nih.govacs.org

Lead Optimization Strategies for Improved Potency, Selectivity, and Efficacy

One common strategy is the systematic modification of substituents on the indole ring. This involves exploring a range of functional groups at different positions to probe the SAR and identify modifications that improve the desired properties. For example, in the optimization of a series of indole-2-carboxamides for anti-Trypanosoma cruzi activity, researchers explored various substituents to improve metabolic stability and solubility while maintaining potency. acs.org

Another key strategy is to address metabolic liabilities. If a particular part of the molecule is prone to rapid metabolism, it can be modified to block this process. As discussed earlier, the introduction of a fluorine atom is a common tactic for this purpose. nih.gov Additionally, scaffold hopping can be used to replace a metabolically unstable core with a more robust one. nih.gov

Furthermore, lead optimization often involves fine-tuning the physicochemical properties of the compound, such as solubility and permeability. These properties are crucial for ensuring that the drug can be absorbed into the bloodstream and reach its target in sufficient concentrations. Modifications to the lead structure can be guided by computational modeling and in vitro ADME (absorption, distribution, metabolism, and excretion) assays.

Development of Novel Therapeutic Agents Based on the this compound Core

The unique structural and electronic properties of the this compound scaffold have made it an attractive starting point for the development of novel therapeutic agents across various disease areas. rjptonline.orgijpsr.com The indole nucleus itself is a "privileged scaffold" found in numerous natural products and approved drugs. rsc.orgresearchgate.net

In the field of oncology, various indole derivatives have been investigated for their anticancer activity. researchgate.netresearchgate.net The ability of the this compound scaffold to be readily functionalized allows for the creation of libraries of compounds that can be screened against a wide range of cancer cell lines and molecular targets.

In the area of infectious diseases, indole-based compounds have shown promise as antibacterial, antiviral, and antiparasitic agents. rjptonline.orgnih.govnih.gov A notable example is the antimalarial drug candidate Cipargamin, which features a 6-fluoro-substituted spiroazepineindole core and is currently in clinical trials. nih.gov This highlights the potential of fluorinated indole scaffolds in the development of new treatments for infectious diseases.

Moreover, derivatives of the indole core are being explored for the treatment of inflammatory diseases. For instance, a series of 4-indolyl-2-arylaminopyrimidine derivatives were designed and synthesized as inhibitors of inflammatory cytokine production, with one compound showing significant protective effects in a mouse model of acute lung injury. nih.gov

The versatility of the this compound scaffold, combined with the power of modern medicinal chemistry strategies, ensures its continued importance in the quest for new and improved medicines.

Future Perspectives and Emerging Research Directions

Exploration of Undiscovered Biological Targets and Disease Indications

While indole (B1671886) derivatives are widely recognized for their roles in neuroscience and as anticancer agents, the specific biological profile of 4-fluoro-6-nitro-1H-indole and its close analogs remains largely uncharted territory. Future research is poised to explore novel biological targets and therapeutic areas.

Heterocycles derived from related fluoro-nitro indole structures have demonstrated a spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects fluoromart.com. This suggests that the this compound framework could be leveraged to develop agents for a variety of disease indications. For instance, the antiproliferative activity hints at potential applications in oncology, a field where indole-based compounds have already made a significant impact researchgate.net. The nitrogen atom in the indole ring can form crucial hydrogen bonds with biological targets, enhancing potential activity researchgate.net.

Furthermore, the introduction of a fluorine atom at the C-6 position and a nitro group at the C-4 position significantly alters the electronic landscape of the indole ring, potentially leading to novel interactions with biological macromolecules cymitquimica.com. Future screening campaigns could test derivatives against a wide array of targets, including kinases, proteases, and metabolic enzymes, to uncover unexpected activities. The degradation product of tryptophan, indole itself, is known to be a signaling molecule in many bacteria, and its derivatives exhibit antioxidative and anti-fungal effects, suggesting that the this compound scaffold may hold promise in the development of new anti-infective agents researchgate.net.

Advanced Synthetic Methodologies for Complex Derivatization

The future utility of the this compound scaffold is intrinsically linked to the development of advanced synthetic methods that allow for its complex and precise derivatization. While classic indole syntheses like the Leimgruber-Batcho reaction are versatile researchgate.net, modern methodologies offer unprecedented control over functionalization.

Recent advancements in synthetic organic chemistry provide powerful tools for modifying the indole core. These include:

Catalytic C-H Functionalization: Techniques using transition metal catalysts, such as iridium, can enable the direct installation of functional groups at specific C-H bonds of the indole ring, including the challenging C7 position acs.org. This allows for the creation of novel derivatives without the need for pre-functionalized starting materials.

Modern Nitroarene Chemistry: Emerging photochemical and electrochemical techniques facilitate the selective conversion of nitroarenes into indoles with well-defined functional groups rsc.org. Furthermore, the nitro group itself can be used as a synthetic handle for transformations like denitrative coupling reactions, enabling the construction of complex molecular architectures rsc.org.

Flow Chemistry and Microwave Synthesis: The application of microwave heating technology can accelerate reaction times and improve yields in the synthesis of indole-based analogues nih.gov. Flow chemistry offers precise control over reaction parameters, enhancing safety and scalability for multi-step derivatizations.

Fluorination Strategies: The development of new methods for creating fluorinated heterocycles is highly desirable for tuning the physicochemical and biological properties of molecules nih.gov. These strategies, including cycloadditions and cyclocondensation reactions, can be applied to introduce additional fluorine atoms or fluoroalkyl groups to the this compound core, further modulating its properties nih.gov.

These advanced methods will be critical for building diverse chemical libraries based on the this compound framework, enabling a thorough exploration of its structure-activity relationships (SAR) for various biological targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and offer significant potential for accelerating the development of compounds derived from the this compound scaffold nih.gov. These computational tools can be integrated at multiple stages of the research pipeline.

De Novo Design: Generative AI models can design novel molecules with desired properties from the ground up nih.govmdpi.com. By using the this compound core as a starting fragment, these models can suggest new derivatives optimized for binding to a specific protein target, improved metabolic stability, or enhanced cell permeability. For example, a deep generative model could propose modifications to the indole scaffold that are predicted to have low off-target activity nih.gov.

Virtual Screening: ML models can be trained to predict the biological activity and physicochemical properties of compounds. This allows for the rapid virtual screening of vast libraries of potential this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This approach significantly reduces the time and cost associated with early-stage discovery.

Predictive Modeling: AI can create a "periodic table of machine learning" that helps identify connections between different algorithms, potentially leading to new models for predicting compound behavior mit.edu. This framework could be used to build more accurate predictive models for properties like toxicity, solubility, and target affinity for indole derivatives. The core principle is that ML is a form of optimization, and by understanding the underlying mathematical structures, new and improved predictive algorithms can be developed mit.eduyoutube.com.

The integration of AI and ML will enable a more rational, data-driven approach to exploring the chemical space around this compound, maximizing the efficiency of discovering new therapeutic agents.

Applications in Materials Science Beyond Traditional Pharmaceutical Contexts

The unique electronic and photophysical properties of the this compound scaffold suggest potential applications in materials science, an area that remains largely unexplored for this specific compound.

A promising direction is the development of novel fluorescent materials. Research on related compounds has shown that fluorescent organic nanoparticles can be synthesized from 3-styrylindoles, which include derivatives of 4-fluoro-5-nitro-1H-indole fluoromart.com. These nanoparticles exhibit enhanced fluorescence emission, making them potentially useful for bioimaging and as components in advanced sensor technologies fluoromart.com.

The presence of both a fluoro and a nitro group on the aromatic ring creates a strong dipole moment and influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels mckendree.edu. This electronic push-pull character could be exploited in the design of:

Organic Light-Emitting Diodes (OLEDs): Indole derivatives could serve as building blocks for emissive or charge-transporting layers in OLED devices.

Nonlinear Optical (NLO) Materials: The significant intramolecular charge transfer characteristics are a key feature of molecules with NLO properties, which are valuable in telecommunications and optical computing.

Organic Photovoltaics (OPVs): The scaffold could be incorporated into donor or acceptor materials for organic solar cells.

Future research in this area would involve synthesizing polymers and macrocycles incorporating the this compound unit and characterizing their photophysical and electronic properties.

Investigation of Multi-Target Directed Ligands Incorporating the this compound Framework

The development of multi-target directed ligands (MTDLs) is a leading strategy for treating complex, multifactorial diseases like Alzheimer's disease (AD) and major depressive disorder (MDD) mdpi.comnih.gov. The MTDL approach involves a single molecule designed to interact with multiple biological targets simultaneously, which can offer superior efficacy and a better side-effect profile compared to drug cocktails ub.edu. The indole scaffold, particularly fluorinated indoles, is a privileged structure in the design of MTDLs for neurological disorders.

The this compound framework is a prime candidate for MTDL development due to the established roles of its constituent parts in interacting with key neurological targets. For example, the 5-fluoro-indole moiety is present in dual ligands for the serotonin (B10506) transporter (SERT) and 5-HT1A receptors nih.gov. Research has demonstrated that indole derivatives can be designed to hit a combination of targets implicated in depression and psychosis.

Table 1: Potential Neurological Targets for MTDLs Based on Fluoro-Indole Scaffolds
Target ClassSpecific TargetsRelevance to DiseaseRole of Fluoro-Indole MoietyReference
Monoamine Transporters & ReceptorsSERT, Dopamine D2 Receptor, MAO-AMajor Depressive Disorder (MDD)A C-5 fluorine substitution on the indole ring can lead to more potent SERT ligands. mdpi.com
Serotonin Receptors & Transporter5-HT1A, 5-HT7, SERTDepressionThe 5-fluoro-3-indolyl moiety is a key component for achieving balanced affinity for these targets. nih.gov
Cholinesterases & Serotonin ReceptorsAChE, BuChE, 5-HT6Alzheimer's Disease (AD)Indole-based pharmacophores are combined with other fragments to inhibit cholinesterases and block 5-HT6 receptors. researchgate.net

Future MTDL research incorporating the this compound scaffold could involve hybridizing the molecule with pharmacophores known to interact with other AD-related targets, such as β-secretase-1 (BACE-1) or glutamate (B1630785) receptors nih.govub.edu. The specific substitution pattern of this compound, with its distinct electronic properties, may offer unique binding interactions and a novel pharmacological profile for the resulting MTDLs.

Q & A

Basic: What are the standard synthetic protocols for 4-Fluoro-6-nitro-1H-indole, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves sequential halogenation and nitration steps. For fluorination, electrophilic substitution (e.g., using F₂ or fluorinating agents like Selectfluor) at the 4-position is common, while nitration at the 6-position may employ mixed nitric-sulfuric acid systems. Evidence from analogous indole derivatives (e.g., 5-fluoroindole synthesis in ) suggests using CuI catalysts in PEG-400/DMF solvent systems to improve regioselectivity and yield . Optimization includes:

  • Temperature control (0–5°C for nitration to avoid over-nitration).
  • Solvent polarity adjustments to stabilize intermediates (e.g., DMF for polar transition states).
  • Monitoring via TLC (e.g., 70:30 ethyl acetate/hexane, as in ) to track reaction progress .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives be resolved?

Methodological Answer:
Discrepancies in NMR data often arise from solvent effects, concentration, or impurities. To resolve these:

  • Use high-field NMR (≥400 MHz) with deuterated solvents (e.g., DMSO-d₆) to enhance resolution of fluorine-proton coupling patterns .
  • Compare experimental results with computational predictions (DFT-based chemical shift calculations) to validate assignments.
  • Cross-validate with X-ray crystallography (e.g., SHELX refinement in ) for unambiguous structural confirmation .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Storage : Maintain under inert gas (N₂/Ar) at 2–8°C to prevent decomposition (similar to 4-chloro-6-fluoro-1H-indole in ) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (as per ) .
  • Waste disposal : Segregate nitro-containing waste and collaborate with certified toxic waste services to mitigate environmental hazards .

Advanced: What computational methods predict the regioselectivity of electrophilic attacks on this compound?

Methodological Answer:

  • DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites. The nitro group (-NO₂) is strongly electron-withdrawing, directing attacks to the 5- and 7-positions, while fluorine (-F) exerts a weaker inductive effect .
  • Hammett substituent constants : Quantify substituent effects on reaction rates (σₚ values: -NO₂ ≈ +0.78, -F ≈ +0.06) to model reactivity .
  • MD simulations : Simulate solvent interactions to assess steric hindrance at reactive sites.

Basic: How can purity and stability of this compound be assessed during synthesis?

Methodological Answer:

  • Chromatography : Use flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) for purification .
  • Melting point analysis : Compare observed melting points with literature values to detect impurities.
  • Spectroscopic validation : HRMS (e.g., FAB-HRMS in ) confirms molecular ion peaks, while ¹⁹F NMR identifies fluorine environment integrity .

Advanced: What strategies address contradictions in biological activity data for this compound derivatives?

Methodological Answer:

  • Assay standardization : Control variables like solvent (DMSO vs. saline), concentration, and cell lines to ensure reproducibility .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements.
  • Dose-response studies : Perform IC₅₀/EC₅₀ analyses across multiple replicates to distinguish true activity from assay noise .

Basic: What are the key challenges in characterizing this compound via X-ray crystallography?

Methodological Answer:

  • Crystal growth : Nitro groups hinder crystallization; use slow vapor diffusion (e.g., ether into DCM) to improve crystal quality.
  • Data refinement : Employ SHELXL ( ) for high-resolution refinement, accounting for fluorine’s anomalous scattering effects .
  • Twinned crystals : Test for twinning using PLATON and apply twin-law corrections during refinement .

Advanced: How do electronic effects of -F and -NO₂ substituents influence the photostability of this compound?

Methodological Answer:

  • UV-Vis spectroscopy : Monitor absorbance shifts under UV light to track degradation. Nitro groups absorb strongly at ~300 nm, acting as chromophores.
  • Computational modeling : Calculate HOMO-LUMO gaps (DFT) to predict susceptibility to photooxidation. The electron-withdrawing -NO₂ group reduces HOMO energy, increasing stability .
  • Accelerated aging tests : Expose samples to UV light (λ = 254 nm) and analyze decomposition via HPLC .

Basic: What solvents are optimal for recrystallizing this compound?

Methodological Answer:

  • Polar aprotic solvents : DMF or DMSO for high solubility at elevated temperatures.
  • Gradient cooling : Gradually reduce temperature from 80°C to 25°C in ethanol/water mixtures to yield high-purity crystals .
  • Avoid protic solvents : Methanol/water may induce premature precipitation of impurities.

Advanced: How can researchers reconcile discrepancies in reported melting points for this compound?

Methodological Answer:

  • DSC analysis : Use differential scanning calorimetry to determine phase transitions accurately.
  • Purity correlation : Compare melting ranges with HPLC purity data; impurities broaden melting ranges .
  • Interlaboratory validation : Share samples with accredited labs to standardize measurement protocols (e.g., heating rate = 1°C/min) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.